molecular formula C12H22O4 B15363243 4-Tert-butyl 1-methyl 2-propylsuccinate

4-Tert-butyl 1-methyl 2-propylsuccinate

Cat. No.: B15363243
M. Wt: 230.30 g/mol
InChI Key: QMDRAYZTZCIUNL-UHFFFAOYSA-N
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Description

4-Tert-butyl 1-methyl 2-propylsuccinate is a succinate ester derivative characterized by a tert-butyl group at the 4-position, a methyl ester at the 1-position, and a propyl substituent at the 2-position. This compound is primarily utilized in research settings for synthetic chemistry applications, such as intermediate synthesis or polymer studies. Its structure combines steric hindrance from the tert-butyl group with the flexibility of the propyl chain, which may influence its reactivity and solubility . As noted in product documentation, it is provided as a research-grade compound with >98% purity, requiring storage at room temperature (RT) and dissolution in solvents like DMSO or ethanol for experimental use .

Properties

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

4-O-tert-butyl 1-O-methyl 2-propylbutanedioate

InChI

InChI=1S/C12H22O4/c1-6-7-9(11(14)15-5)8-10(13)16-12(2,3)4/h9H,6-8H2,1-5H3

InChI Key

QMDRAYZTZCIUNL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl 1-methyl 2-propylsuccinate typically involves the esterification of 2-propylsuccinic acid with tert-butyl alcohol and methanol under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale esterification process. This involves the use of a reactor where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl 1-methyl 2-propylsuccinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of 4-tert-butyl 1-methyl 2-propylsuccinate can lead to the formation of carboxylic acids.

  • Reduction: Reduction reactions typically yield alcohols.

  • Substitution: Substitution reactions can result in the formation of various esters or amides.

Scientific Research Applications

4-Tert-butyl 1-methyl 2-propylsuccinate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to understand metabolic pathways and enzyme activities.

  • Medicine: As an impurity in Brivaracetam, it plays a role in the development and quality control of antiepileptic drugs.

  • Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 4-tert-butyl 1-methyl 2-propylsuccinate exerts its effects is not well-documented. its role as an impurity in Brivaracetam suggests that it may interact with biological targets involved in the modulation of neuronal excitability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Succinate Esters

The compound is part of a broader class of succinate esters with varying substituents at the 2-position. Key analogs include:

  • 4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate : Features a chloroallyl group, introducing electrophilic reactivity due to the chlorine atom .
  • tert-butyl chloromethylsuccinate : Contains a chloromethyl group, offering a smaller halogenated substituent compared to chloroallyl or bromo derivatives .

Data Table of Comparative Analysis

Compound Name CAS Number Molecular Formula M.Wt (g/mol) 2-Position Substituent Storage Conditions Key Hazards/Reactivity
4-Tert-butyl 1-methyl 2-propylsuccinate 192516-46-4 C₁₂H₁₉ClO₄ 262.73 Propyl Store at RT Flammable; reactive under heat
4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate 192516-46-4 C₁₂H₁₉ClO₄ 262.73 2-Chloroallyl Store at RT Chlorine-related reactivity
(S)-4-Tert-butyl 1-methyl 2-bromosuccinate 887143-08-0 C₉H₁₅BrO₄ 267.12 Bromo 2–8°C (inert atmosphere) H302, H314 (toxic, corrosive)
tert-butyl chloromethylsuccinate Not provided C₉H₁₅ClO₄ ~234.67 Chloromethyl Not specified Likely similar halogen reactivity

Sources:

Research Findings on Physicochemical and Handling Properties

Substituent Effects on Stability :

  • The propyl group in 4-Tert-butyl 1-methyl 2-propylsuccinate provides moderate steric bulk and lipophilicity, favoring stability at RT compared to halogenated analogs .
  • Bromo and chloroallyl derivatives exhibit higher reactivity due to halogen electronegativity, necessitating stringent storage (e.g., inert atmosphere for the bromo analog) .

Solubility and Handling :

  • The propyl variant dissolves in polar aprotic solvents (e.g., DMSO), while halogenated analogs may require sonication or heating due to increased molecular weight and polarity .
  • Bromo-substituted succinates pose greater handling risks, including skin corrosion and acute toxicity, as indicated by H314 and H302 hazard statements .

Applications in Synthesis :

  • Halogenated derivatives are preferred in cross-coupling reactions or as intermediates for functional group transformations, whereas the propyl variant may serve in less reactive contexts, such as polymer plasticizers .

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